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Introduction
Anthocyanins, a class of flavonoids, are natural pigments responsible for the red, purple, and

blue colors in many plants. Beyond their coloring properties, anthocyanins are potent

antioxidants with numerous potential health benefits, making them valuable compounds for the

pharmaceutical, nutraceutical, and food industries. Traditional solvent-based extraction

methods for anthocyanins often require harsh conditions and large volumes of organic

solvents, which can be inefficient and environmentally unfriendly.

Enzyme-assisted extraction (EAE) has emerged as a green and efficient alternative for the

recovery of anthocyanins from plant materials. This technique utilizes specific enzymes to

break down the plant cell wall components, such as cellulose, pectin, and hemicellulose,

facilitating the release of intracellular anthocyanins. EAE offers several advantages over

conventional methods, including higher extraction yields, reduced solvent consumption, and

milder operating conditions, which help preserve the integrity of the extracted compounds.

These application notes provide detailed protocols for the enzymatic extraction of anthocyanins

from various plant sources, along with comparative data to demonstrate the efficacy of this

method.

Principle of Enzymatic Extraction
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The principle of EAE lies in the targeted enzymatic hydrolysis of the structural polysaccharides

that constitute the plant cell wall. Enzymes such as cellulases, pectinases, and hemicellulases

act as biological catalysts to depolymerize these complex carbohydrates into smaller, soluble

molecules. This enzymatic degradation disrupts the cell wall integrity, increasing its

permeability and allowing for the efficient diffusion of anthocyanins from the cell vacuoles into

the extraction solvent. The synergistic action of different enzymes can further enhance the

extraction efficiency by targeting multiple components of the cell wall matrix.

Application 1: Enzymatic Extraction of
Anthocyanins from Purple Sweet Potato (Ipomoea
batatas)
Purple sweet potato is a rich source of acylated anthocyanins, which are known for their high

stability. EAE, particularly when combined with ultrasound, has been shown to significantly

improve the extraction yield of these valuable compounds.

Experimental Protocol
This protocol describes an ultrasound-assisted compound enzymatic extraction (UAEE)

method.[1][2]

1. Materials and Reagents:

Purple sweet potato powder

Cellulase

Pectinase

Papain

Ethanol

Deionized water

pH meter
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Shaker incubator

Ultrasonic bath

Centrifuge

2. Enzyme Solution Preparation:

Prepare a compound enzyme mixture with a cellulase:pectinase:papain ratio of 2:2:1.[1][2]

3. Extraction Procedure:

Weigh 0.2 g of purple sweet potato powder and place it in a suitable extraction vessel.

Add 3 mL of 78% ethanol (material-to-liquid ratio of 1:15 g/mL).[1][2]

Adjust the pH of the mixture to 4.5.[1][2]

Add the compound enzyme mixture at a dosage of 1.3% (w/w) of the sweet potato powder.

[1]

Incubate the mixture in a shaker at 41°C for 1.5 hours for enzymatic hydrolysis.[1][2]

Following incubation, place the sample in an ultrasonic bath at 48°C for 20 minutes. Repeat

the ultrasonication step once.[1][2]

Centrifuge the mixture to separate the supernatant containing the anthocyanins from the

solid residue.

Collect the supernatant for further analysis.

Quantitative Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.mdpi.com/1420-3049/27/14/4344
https://www.researchgate.net/publication/362315701_Extracting_Total_Anthocyanin_from_Purple_Sweet_Potato_Using_an_Effective_Ultrasound-Assisted_Compound_Enzymatic_Extraction_Technology
https://www.mdpi.com/1420-3049/27/14/4344
https://www.researchgate.net/publication/362315701_Extracting_Total_Anthocyanin_from_Purple_Sweet_Potato_Using_an_Effective_Ultrasound-Assisted_Compound_Enzymatic_Extraction_Technology
https://www.mdpi.com/1420-3049/27/14/4344
https://www.researchgate.net/publication/362315701_Extracting_Total_Anthocyanin_from_Purple_Sweet_Potato_Using_an_Effective_Ultrasound-Assisted_Compound_Enzymatic_Extraction_Technology
https://www.mdpi.com/1420-3049/27/14/4344
https://www.mdpi.com/1420-3049/27/14/4344
https://www.researchgate.net/publication/362315701_Extracting_Total_Anthocyanin_from_Purple_Sweet_Potato_Using_an_Effective_Ultrasound-Assisted_Compound_Enzymatic_Extraction_Technology
https://www.mdpi.com/1420-3049/27/14/4344
https://www.researchgate.net/publication/362315701_Extracting_Total_Anthocyanin_from_Purple_Sweet_Potato_Using_an_Effective_Ultrasound-Assisted_Compound_Enzymatic_Extraction_Technology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction Method
Total Anthocyanin Yield
(mg/g)

Reference

Ultrasound-Assisted

Compound Enzymatic

Extraction (UAEE)

2.27 [1][2]

Conventional Solvent

Extraction

Not specified in the provided

text

Table 1: Comparison of anthocyanin yield from purple sweet potato using UAEE.

Workflow Diagram

Purple Sweet Potato
Powder

Add 78% Ethanol
(1:15 g/mL)

pH Adjustment
(pH 4.5)

Add Compound Enzyme
(Cellulase, Pectinase, Papain)

Enzymatic Hydrolysis
(41°C, 1.5h)

Ultrasonication
(48°C, 20 min x 2) Centrifugation Anthocyanin-rich

Supernatant

Grape Pomace

Enzyme-Assisted Extraction

Pectinase Cellulase Hemicellulase

Anthocyanins
(e.g., Malvidin-3-glucoside)

Most Effective

Catechins

Most Effective

Phenolic Acids

Most Effective

Enzyme
(e.g., Cellulase, Pectinase)

Plant Cell Wall
(Cellulose, Pectin)

Binds to Hydrolysis &
Cell Wall Disruption

Leads to Increased
Permeability

Anthocyanin
Release
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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